Piperidin-4-yl(pyridin-3-yl)methanol oxalate is a chemical compound characterized by the presence of a piperidine ring and a pyridine ring linked through a methanol group, forming a complex molecular structure. The compound is classified as an oxalate, which is a salt or ester of oxalic acid. Its molecular formula is with a molecular weight of 282.29 g/mol. The compound's IUPAC name is oxalic acid; piperidin-4-yl(pyridin-3-yl)methanol, and it appears to have various applications in scientific research, particularly in organic synthesis and biological studies.
The synthesis of Piperidin-4-yl(pyridin-3-yl)methanol oxalate typically involves the reaction between piperidine derivatives and pyridine derivatives under controlled conditions. One common synthetic route includes:
In industrial settings, continuous flow synthesis may be employed for the production of this compound, allowing for improved control over reaction conditions and yields. Automated reactors equipped with real-time monitoring systems are utilized to ensure consistent quality and efficiency during production.
The molecular structure of Piperidin-4-yl(pyridin-3-yl)methanol oxalate features:
Piperidin-4-yl(pyridin-3-yl)methanol oxalate can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for Piperidin-4-yl(pyridin-3-yl)methanol oxalate involves its interaction with specific molecular targets, particularly enzymes. The compound can act as an inhibitor or activator, modulating enzyme activity through binding at active sites. The structural features of the piperidine and pyridine rings are crucial for this binding process, influencing the compound's biological effects.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 282.29 g/mol |
IUPAC Name | Oxalic acid; Piperidin-4-yl(pyridin-3-yl)methanol |
InChI | InChI=1S/C11H16N2O.C2H2O4/c14... |
InChI Key | ZYUPVEYZJKVROR-UHFFFAOYSA-N |
Canonical SMILES | C1CNCCC1C(C2=CC=NC=C2)O.C(=O)(C(=O)O)O |
The chemical properties include reactivity towards oxidation, reduction, and substitution reactions as detailed previously. The stability of the compound under various conditions can influence its applications in synthesis and biological assays.
Piperidin-4-yl(pyridin-3-yl)methanol oxalate has diverse applications in scientific research:
This compound's unique structure and reactivity make it valuable for ongoing research in medicinal chemistry and related fields.
Piperidin-4-yl(pyridin-3-yl)methanol oxalate (CAS: 1864014-75-4; MF: C₁₃H₁₈N₂O₅; MW: 282.29) is an emerging dual-target ligand with synergistic activity against central nervous system (CNS) disorders. Its molecular architecture combines a piperidine core, pyridinyl aromatic system, and hydroxymethyl linker, optimized for simultaneous modulation of histamine H₃ (H₃R) and sigma-1 (σ₁R) receptors [2] [4]. Unlike conventional single-target agents, this compound leverages merged pharmacophores to address multifactorial pathologies like neuropathic pain and neurodegenerative diseases, reflecting the pharmaceutical industry’s shift toward multitarget-directed ligands (MTDLs) [3] [4].
The compound’s efficacy stems from strategic spatial arrangement of three pharmacophoric elements:
Crystallographic studies confirm that the piperidine ring adopts a chair conformation, positioning the protonated nitrogen optimally for σ₁R binding. This contrasts with piperazine analogs (e.g., KSK67), where pyridine protonation disrupts orientation [4]. The oxalate counterion enhances solubility and bioavailability without participating in receptor interactions [2].
Table 1: Receptor Affinity Profile of Piperidin-4-yl(pyridin-3-yl)methanol Oxalate
Receptor | Ki (nM) | Selectivity Ratio (σ₂R/σ₁R) | Functional Activity |
---|---|---|---|
σ₁R | 3.64 [3] | 6.2 [3] | Antagonism |
H₃R | 7.70 [3] | - | Antagonism |
σ₂R | 22.4 [3] | - | Weak binding |
Molecular dynamics simulations reveal dual binding modes:
Piperidin-4-yl(pyridin-3-yl)methanol oxalate demonstrates broad efficacy in preclinical models of CNS disorders:
Neuropathic Pain
In chronic constriction injury (CCI) models, the compound (10 mg/kg) reduced mechanical allodynia by 78% and thermal hyperalgesia by 65%. This exceeds gabapentin’s efficacy and stems from:
Neurodegenerative Pathologies
Table 2: In Vivo Efficacy in Pain Models
Disease Model | Target Engagement | Efficacy vs. Control | Proposed Mechanism |
---|---|---|---|
CCI Neuropathy | σ₁R/H₃R dual block | ↓ Pain behavior 70–80% | Glutamate/Histamine crosstalk |
Inflammatory Pain | σ₁R antagonism | ↓ Hyperalgesia 60% | Inhibition of microglial TNF-α |
Opioid-induced Hyperalgesia | H₃R block | Reversed tolerance | Normalized μ-opioid receptor cycling |
The piperidine core is indispensable for balanced dual activity, as evidenced by structural analogs:
Key Differentiators:
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0